

Lergotril mesylate CAS number and molecular weight

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Compound of Interest

Compound Name: *Lergotril mesylate*

Cat. No.: *B1674763*

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An In-depth Technical Guide to Lergotril Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lergotril mesylate**, a significant ergoline derivative. The document details its chemical properties, pharmacological profile, and associated research methodologies, offering valuable insights for professionals in the field of drug discovery and development.

Core Chemical Properties

Lergotril mesylate is the methanesulfonate salt of Lergotril. The compound acts as a dopamine receptor agonist.^[1] While initially investigated for the treatment of Parkinson's disease, its development was halted due to instances of liver toxicity.^[1]

Below is a summary of the key quantitative data for **Lergotril mesylate** and its parent compound, Lergotril.

Property	Lergotril Mesylate	Lergotril
CAS Number	51473-23-5[2]	36945-03-6[1][3]
Molecular Weight	395.9 g/mol [2]	299.8 g/mol [3]
Molecular Formula	C ₁₈ H ₂₂ ClN ₃ O ₃ S[2]	C ₁₇ H ₁₈ ClN ₃ [3]

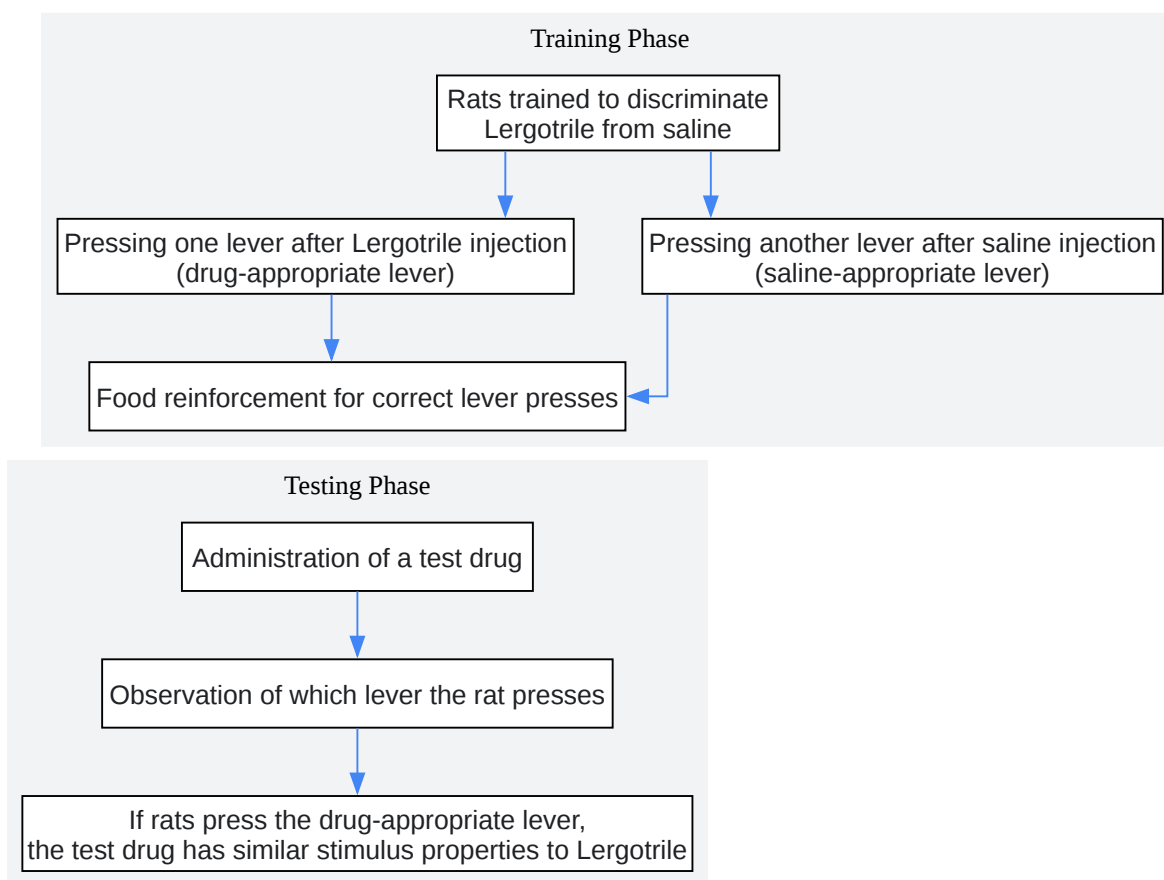
Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections outline key experimental designs involving **Lergotril mesylate**.

A study relevant to dopaminergic agents like **Lergotril mesylate** involved the use of a cynomolgus monkey model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In such studies, the objective is often to assess the efficacy of a compound in alleviating parkinsonian symptoms. While the specific study cited used Pergolide mesylate, a similar protocol would be applicable for evaluating **Lergotril mesylate**. The protocol typically involves:

- Induction of Parkinsonism: Administration of MPTP to induce dopaminergic neurodegeneration.
- Drug Administration: Subsequent treatment with the test compound (e.g., **Lergotril mesylate**).
- Behavioral Assessment: Monitoring changes in motor function and other parkinsonian symptoms.
- Physiological Monitoring: In the cited study, urodynamic parameters such as the volume threshold for inducing bladder contraction were measured to assess non-motor effects.

To characterize the subjective effects of Lergotril, a two-lever drug discrimination task in rats can be employed. This type of experiment helps to understand how the drug is perceived by the animal, which can be indicative of its psychoactive and therapeutic properties. The general workflow for such an experiment is as follows:



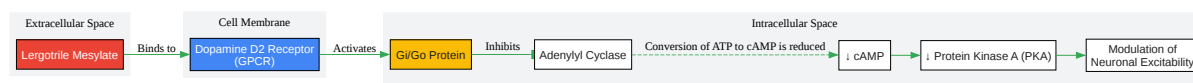
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Figure 1: Experimental workflow for a two-lever drug discrimination task.

Signaling Pathways

As a dopamine receptor agonist, **Lergotril mesylate** primarily exerts its effects through the dopaminergic signaling pathways. The binding of Lergotril to dopamine receptors, particularly the D2 subtype, initiates a cascade of intracellular events that modulate neuronal activity.

The canonical G-protein coupled receptor (GPCR) signaling pathway for D2 dopamine receptors, which **Lergotriole mesylate** would activate, is depicted below.



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Figure 2: Simplified signaling pathway for D2 dopamine receptor activation by Lergotriole.

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References

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